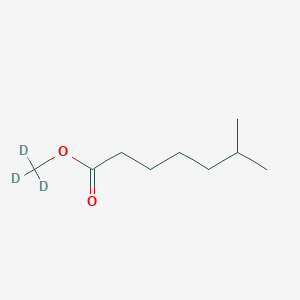

6-Methylheptanoic Acid Methyl-d3 Ester

Description

Properties

Molecular Formula |

C₉H₁₅D₃O₂ |

|---|---|

Molecular Weight |

161.26 |

Synonyms |

Methyl-d3 6-methylheptanoate; Isocaprylic Acid Methyl-d3 Ester |

Origin of Product |

United States |

Comparison with Similar Compounds

Key Characteristics:

- Molecular Formula: C₉H₁₅D₃O₂ (deuterated form) vs. C₉H₁₈O₂ (non-deuterated) .

- Molecular Weight: ~161.25 g/mol (deuterated) vs. 158.24 g/mol (non-deuterated) .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Deuterated vs. Non-Deuterated Analogs

- Mass Spectrometry : The deuterated methyl group increases molecular weight by ~3 Da, aiding in differentiation during MS analysis .

- Stability : Isotopic substitution minimally affects chemical reactivity but enhances resistance to metabolic degradation, ideal for long-term tracer studies .

- Applications: Non-deuterated esters are used industrially (e.g., fragrances), while deuterated versions specialize in research (e.g., pharmacokinetics) .

Functional Group Variations

- Ethyl-d5 Ester : The ethyl group increases lipophilicity, enhancing membrane permeability in drug delivery systems compared to methyl esters .

- Unsaturated Analogs: Methyl 6-heptenoate’s double bond introduces reactivity (e.g., hydrogenation), unlike the saturated 6-methylheptanoate .

- Ketone-Containing Esters: 3-Oxobutyric Acid Methyl-d3 Ester participates in cyclization reactions (e.g., dihydropyrimidinone synthesis), unlike branched-chain esters .

Role in Natural Products and Pharmaceuticals

- Antibiotic Synthesis: 6-Methylheptanoic acid derivatives are key in muraymycin and polymyxin biosynthesis; deuterated esters aid in mechanistic studies .

Research Findings and Data

Table 2: Analytical Data for Selected Esters

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 6-Methylheptanoic Acid Methyl-d3 Ester in laboratory settings?

- Methodological Answer : The synthesis typically involves esterification of 6-methylheptanoic acid with deuterated methanol (CD₃OH) under acidic catalysis (e.g., H₂SO₄). For example, a related deuterated ester synthesis () employs esterification followed by reduction (LiBH₄) and Wittig reactions to introduce branching. Key steps include:

- Esterification of 4-methylpentanoic acid with methanol to form methyl 4-methylpentanoate (99% yield).

- Swern oxidation to generate aldehydes, followed by Wittig reaction with stabilized reagents (85% yield).

- Catalytic hydrogenation for double bond reduction and ester cleavage (92% yield).

- Reference : Reaction protocols in emphasize controlled conditions to preserve deuterium integrity .

Q. What analytical techniques are recommended for characterizing the purity and isotopic enrichment of this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H and ²H NMR to confirm deuterium incorporation at the methyl group.

- Mass Spectrometry : High-resolution MS (e.g., ESI-TOF) to verify molecular weight (158.2380 g/mol, ) and isotopic distribution .

- HPLC : ≥98% purity validation using reverse-phase columns (C18), as standardized in deuterated ester analysis ( ) .

Q. In which research areas is this compound commonly applied as a biochemical tool?

- Answer : It is used in:

- Proteasome Inhibition Studies : As a precursor for synthesizing deuterated analogues of Eponemycin, which exhibit anti-angiogenic activity ( ) .

- Isotopic Labeling : Tracking metabolic pathways or pharmacokinetics due to its stable deuterium atoms () .

Advanced Research Questions

Q. How does the incorporation of deuterium atoms in this compound influence its reactivity in organic synthesis?

- Methodological Answer : Deuterium introduces kinetic isotope effects (KIE), slowing reaction rates at deuterated sites. For example:

- Ester Hydrolysis : Deuteration reduces hydrolysis rates in acidic/basic conditions, requiring optimized reaction times ( ).

- Catalytic Hydrogenation : Deuterated substrates may alter catalyst selectivity (e.g., Pd/C vs. PtO₂), as seen in related syntheses () .

Q. What strategies can mitigate isotopic scrambling during the synthesis of deuterated esters like this compound?

- Answer :

- Low-Temperature Reactions : Minimize H/D exchange during esterification (e.g., 0–5°C, ).

- Anhydrous Conditions : Use molecular sieves to prevent proton exchange via moisture ().

- Catalyst Screening : Avoid acid catalysts prone to isotopic scrambling; opt for immobilized enzymes ( ) .

Q. How can researchers optimize reaction yields when synthesizing this compound on a milligram scale?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.